Azacyclonol
CAS No.: 115-46-8
Cat. No.: VC0519985
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115-46-8 |
|---|---|
| Molecular Formula | C18H21NO |
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | diphenyl(piperidin-4-yl)methanol |
| Standard InChI | InChI=1S/C18H21NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19-20H,11-14H2 |
| Standard InChI Key | ZMISODWVFHHWNR-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
| Canonical SMILES | C1CNCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
| Appearance | Solid powder |
| Melting Point | 160.5 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Azacyclonol, systematically named α,α-diphenyl-4-piperidinomethanol, features a piperidine ring substituted with two phenyl groups and a hydroxyl moiety. Its molecular formula, , corresponds to a molar mass of 267.37 g/mol . The compound’s three-dimensional conformation, validated by X-ray crystallography and NMR spectroscopy, reveals a chair configuration for the piperidine ring, with phenyl groups occupying equatorial positions to minimize steric hindrance .
Table 1: Key Chemical Properties of Azacyclonol
| Property | Value | Source |
|---|---|---|
| CAS Number | 115-46-8 | |
| Molecular Formula | ||
| Molecular Weight | 267.37 g/mol | |
| Solubility | 49 mg/mL in ethanol | |
| LogP (Octanol-Water) | 3.4 | |
| Melting Point | 102–104°C |
Synthesis and Stability
Azacyclonol is synthesized via organometallic addition of 4-bromopyridine to benzophenone, followed by catalytic hydrogenation to reduce the pyridine ring to piperidine . The compound exhibits stability under standard conditions but decomposes at elevated temperatures, releasing carbon monoxide, nitrogen oxides, and hydrogen cyanide . Storage recommendations include airtight containers in cool, dry environments to prevent hygroscopic degradation .
Historical Development and Pharmacological Profile
Mechanism of Action
Contrary to initial classification as a tranquilizer, Azacyclonol lacks affinity for dopamine D2 receptors, distinguishing it from typical antipsychotics . Instead, it modulates glutamatergic and serotonergic pathways, with in vitro studies showing a 20% inhibition of NMDA receptor activity at 10 μM concentrations . Additionally, it weakly inhibits CYP3A4 (), a property exploited in pharmacokinetic studies of terfenadine metabolism .
Table 2: Pharmacokinetic Parameters in Human Hepatic Microsomes
Contemporary Research and Applications
Metabolic Studies
Azacyclonol is a primary metabolite of terfenadine, an antihistamine discontinued due to cardiotoxicity. In vivo studies demonstrate that CYP3A4 catalyzes terfenadine’s conversion to Azacyclonol at a 3:1 ratio relative to terfenadine alcohol . Rifampin induction increases renal Azacyclonol clearance twofold, highlighting its susceptibility to drug-drug interactions .
Neuropharmacological Investigations
Recent in vitro models using feline cervical ganglia reveal Azacyclonol’s ganglionic blockade efficacy, reducing postganglionic stimulation responses by 6.63% at 1 mM . These findings suggest potential applications in autonomic neuropathy management, though clinical trials remain absent.
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